molecular formula C20H15FN4O2 B6493057 2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide CAS No. 955539-10-3

2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

Cat. No. B6493057
M. Wt: 362.4 g/mol
InChI Key: BDYZZGOXOFVDPV-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide, or FMPB, is a novel compound with a wide range of applications in the medical and scientific fields. FMPB is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in a ring-like structure. Its structure is characterized by a benzamide moiety, a 6-methoxyimidazo[1,2-b]pyridazin-2-yl group, and a 2-fluoro group. FMPB has been studied extensively for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Additionally, FMPB has been investigated for its ability to act as a chelator, or a molecule that binds to metal ions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide involves the synthesis of the intermediate 6-methoxyimidazo[1,2-b]pyridazine, which is then coupled with 4-bromoaniline to form the intermediate 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline. This intermediate is then coupled with 2-fluorobenzoyl chloride to form the final product.

Starting Materials
2-fluorobenzoyl chloride, 4-bromoaniline, 6-methoxyimidazo[1,2-b]pyridazine

Reaction
Step 1: Synthesis of 6-methoxyimidazo[1,2-b]pyridazine by reacting 2-aminopyridine with 1,2-dibromoethane in the presence of potassium carbonate and copper powder to form 6-bromoimidazo[1,2-b]pyridazine. This intermediate is then reacted with sodium methoxide and methanol to form 6-methoxyimidazo[1,2-b]pyridazine., Step 2: Coupling of 6-methoxyimidazo[1,2-b]pyridazine with 4-bromoaniline in the presence of palladium acetate and triphenylphosphine to form the intermediate 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline., Step 3: Coupling of 4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}aniline with 2-fluorobenzoyl chloride in the presence of triethylamine and dichloromethane to form the final product 2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide.

Scientific Research Applications

FMPB has been studied extensively for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent. In particular, FMPB has been found to have anti-inflammatory effects in both in vitro and in vivo studies. Additionally, FMPB has been shown to have anti-cancer properties, as it has been found to inhibit the growth of several types of cancer cells. Furthermore, FMPB has been studied for its potential as an anti-viral agent, and has been found to inhibit the replication of several types of viruses.

Mechanism Of Action

The exact mechanism of action of FMPB is still not fully understood. However, it is believed that FMPB has anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. Additionally, FMPB has been found to act as a chelator, binding to metal ions and preventing them from binding to other molecules. It is also believed that FMPB has anti-viral activity by interfering with the replication of viruses.

Biochemical And Physiological Effects

FMPB has been studied extensively for its potential biochemical and physiological effects. In particular, FMPB has been found to have anti-inflammatory effects, as it has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation. Additionally, FMPB has been found to have anti-cancer properties, as it has been shown to inhibit the growth of several types of cancer cells. Furthermore, FMPB has been studied for its potential as an anti-viral agent, and has been found to inhibit the replication of several types of viruses.

Advantages And Limitations For Lab Experiments

The main advantage of using FMPB in laboratory experiments is its relative simplicity and cost-effectiveness. Additionally, FMPB has been extensively studied and has been found to have several potential applications, making it an attractive option for researchers. However, there are some limitations to using FMPB in laboratory experiments. In particular, the exact mechanism of action of FMPB is still not fully understood, making it difficult to predict its effects in certain situations. Additionally, FMPB has been found to have some potential side effects, such as skin irritation, which must be taken into consideration when using FMPB in laboratory experiments.

Future Directions

There are a number of potential future directions for the research of FMPB. First, further research is needed to better understand the exact mechanism of action of FMPB and its potential side effects. Additionally, further research is needed to investigate the potential applications of FMPB in other areas, such as drug delivery and biosensing. Finally, further research is needed to investigate the potential synergistic effects of FMPB when combined with other compounds.

properties

IUPAC Name

2-fluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c1-27-19-11-10-18-23-17(12-25(18)24-19)13-6-8-14(9-7-13)22-20(26)15-4-2-3-5-16(15)21/h2-12H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYZZGOXOFVDPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide

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